Cas no 156162-10-6 (4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)

4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- structure
156162-10-6 structure
商品名:4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
CAS番号:156162-10-6
MF:C26H30O6
メガワット:438.512808322906
CID:213450
PubChem ID:124355910

4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
    • Maackiaflavanone
    • 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1
    • 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-,(2S)- (9CI)
    • 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-,(S)-
    • HY-N8824
    • (2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
    • 156162-10-6
    • CS-0149133
    • AKOS040762008
    • DA-55153
    • BDBM645352
    • US20240016777, Table1a.2
    • インチ: InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1
    • InChIKey: DVNXMSLAHMVXOH-DEOSSOPVSA-N
    • ほほえんだ: C/C(=C/CC1C(O)=CC(O)=C([C@@H]2CC(=O)C3=C(C=C(C(C/C=C(\C)/C)=C3O2)OC)O)C=1)/C

計算された属性

  • せいみつぶんしりょう: 438.20423867g/mol
  • どういたいしつりょう: 438.20423867g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 707
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 655.9±55.0 °C at 760 mmHg
  • フラッシュポイント: 220.7±25.0 °C
  • じょうきあつ: 0.0±2.0 mmHg at 25°C

4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- セキュリティ情報

4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4472-100 mg
Maackiaflavanone
156162-10-6
100MG
¥735.00 2022-04-26
TargetMol Chemicals
TN4472-100 mg
Maackiaflavanone
156162-10-6 98%
100MG
¥ 735 2023-07-10
A2B Chem LLC
AF03307-5mg
Maackiaflavanone
156162-10-6 95%
5mg
$2780.00 2024-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M43190-5 mg
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
156162-10-6
5mg
¥5120.0 2022-04-27
TargetMol Chemicals
TN4472-100mg
Maackiaflavanone
156162-10-6
100mg
¥ 735 2024-07-19

4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:156162-10-6)Maackiaflavanone
TBW00511
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ